2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide
Overview
Description
2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine, such as 4-methoxy-2-nitroaniline, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.
Aromatic Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy group to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenyl)-N-(4-methoxyphenyl)-3-methyl-4-quinolinecarboxamide
- 2-(4-ethylphenyl)-N-(4-nitrophenyl)-3-methyl-4-quinolinecarboxamide
- 2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
Uniqueness
2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide is unique due to the specific combination of functional groups and the position of these groups on the quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-(4-methoxy-2-nitrophenyl)-3-methylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-4-17-9-11-18(12-10-17)25-16(2)24(20-7-5-6-8-21(20)27-25)26(30)28-22-14-13-19(33-3)15-23(22)29(31)32/h5-15H,4H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPAFXRLMNAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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